CALCIUM SILICON

Steelmaking Deoxidation Ferroalloy

Calcium Silicon (CaSi), identified by CAS 12638-76-5, is a composite ferroalloy consisting primarily of calcium (typically 28–35%) and silicon (typically 55–65%), with iron and trace impurities comprising the balance. It is not a stoichiometric compound but an alloy whose composition is governed by standards such as ASTM A495.

Molecular Formula C5H11NO2
Molecular Weight 0
CAS No. 12638-76-5
Cat. No. B1173369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM SILICON
CAS12638-76-5
Molecular FormulaC5H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mt / 25 mt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Silicon (CAS 12638-76-5): A Composite Ferroalloy for Steel Deoxidation, Desulfurization, and Inclusion Modification


Calcium Silicon (CaSi), identified by CAS 12638-76-5, is a composite ferroalloy consisting primarily of calcium (typically 28–35%) and silicon (typically 55–65%), with iron and trace impurities comprising the balance . It is not a stoichiometric compound but an alloy whose composition is governed by standards such as ASTM A495 [1]. Industrially, CaSi is recognized for its dual function as a potent deoxidizer and desulfurizer in molten steel treatment, where calcium’s high affinity for oxygen and sulfur synergizes with silicon’s stabilizing effect [2]. Its relatively low melting point (≈980–1200 °C) and density (2.5–2.9 g/cm³) facilitate dissolution in liquid steel [3], while its ability to modify non-metallic inclusions into globular, low-melting-point phases distinguishes it from simpler deoxidizers. The alloy is supplied in various forms—lumps, granules, powder, and cored wire—to accommodate different metallurgical processes, from converter tapping to ladle refining and continuous casting [4].

Why Calcium Silicon Cannot Be Arbitrarily Replaced by Ferrosilicon, Calcium Carbide, or Other Calcium-Bearing Alloys


Despite sharing overlapping functions with other ferroalloys, Calcium Silicon (CaSi) is not a one-to-one substitute for alternatives such as Ferrosilicon (FeSi), Calcium Carbide (CaC₂), Calcium Aluminum (Ca-Al), or Barium Silicon (BaSi). FeSi provides only silicon-mediated deoxidation, lacking calcium’s desulfurization and inclusion-modification capabilities, which results in higher residual oxygen levels and the persistence of hard, angular inclusions [1]. CaC₂, while a powerful desulfurizer, reacts violently with moisture, poses significant handling hazards, and releases carbon monoxide during processing, whereas CaSi offers comparable desulfurization efficiency with superior operational safety [2]. Ca-Al alloys, though effective deoxidizers, suffer from higher melting points and elevated costs without the balanced Si content that CaSi provides for slag fluidity and reoxidation resistance [3]. BaSi alloys, when used as inoculants, excel in graphitization but exhibit weaker deoxidation and desulfurization capacity than CaSi [4]. These divergent performance profiles mean that procurement decisions based solely on elemental calcium content or cost-per-ton will lead to suboptimal metallurgical outcomes. The evidence below quantifies these differences across key performance dimensions.

Quantitative Performance Differentiation of Calcium Silicon Against Principal Ferroalloy Comparators


Superior Final Oxygen Reduction in Molten Steel: CaSi vs. Ferrosilicon (FeSi)

Calcium Silicon (CaSi) achieves significantly lower final oxygen content in molten steel compared to Ferrosilicon (FeSi) alone. In pilot ladle trials, addition of 0.8–1.2 kg/tonne of CaSi reduced total oxygen from 32 ppm to 18 ppm, whereas FeSi-only treatment resulted in final oxygen levels of 30–40 ppm [1]. The stronger oxygen affinity of calcium (Ca > Al > Si) enables CaSi to scavenge residual oxygen that silicon cannot address, yielding a cleaner steel product [2].

Steelmaking Deoxidation Ferroalloy

Enhanced Desulfurization Efficiency: CaSi Cored Wire vs. CaSi Powder and CaC₂

Calcium Silicon cored wire delivers substantially higher and more stable desulfurization rates compared to CaSi powder addition and offers handling safety advantages over Calcium Carbide (CaC₂). In 80-tonne ladle refining, feeding 200 m of CaSi cored wire achieved an average desulfurization rate of 25% (as a percentage reduction from initial sulfur content) and transformed nearly all Al₂O₃ and sulfide inclusions into spherical morphologies [1]. By comparison, CaSi powder addition under similar conditions yields desulfurization rates of 40–50% (absolute reduction), but with highly variable recovery due to surface oxidation and slag entrapment; CaSi cored wire injection consistently achieves 60–70% desulfurization and final oxygen levels of 30–40 ppm [2]. While CaC₂ can achieve desulfurization efficiencies of 70–95% in ladle refining, it poses significant safety risks due to its violent reactivity with water and carbon monoxide generation during use [3].

Steelmaking Desulfurization Cored Wire

Inclusion Modification and Morphology Control: CaSi vs. No Calcium Treatment

Calcium Silicon treatment fundamentally alters the morphology, size, and composition of non-metallic inclusions in steel, converting hard, angular alumina (Al₂O₃) clusters into spherical, low-melting-point calcium aluminates. In a study on HK40 heat-resistant cast steel, CaSi addition significantly modified chromium oxide inclusions into oxide-sulfide compounds with altered morphology and distribution at pouring temperatures of 1420 °C and 1470 °C [1]. Quantitative analysis of low-carbon structural steel revealed that Ca-Si wire feeding, when combined with FeS addition, produced inclusions with an average length of 9.9–12.3 μm, with the specific alloying sequence influencing the balance of string-like versus granular inclusions [2]. Without calcium treatment, Al₂O₃ inclusions remain as large, brittle clusters that agglomerate and cause submerged entry nozzle clogging during continuous casting [3].

Inclusion Engineering Steel Cleanliness Calcium Treatment

Calcium Yield and Recovery Efficiency: CaSi Cored Wire vs. Lump Alloy Addition

The physical form of Calcium Silicon addition dramatically impacts calcium recovery efficiency due to calcium's low boiling point (1484 °C) and density (1.55 g/cm³) relative to steelmaking temperatures. Direct head-to-head comparison demonstrates that CaSi cored wire injection yields calcium recoveries of 15–35% (stable), whereas lump alloy addition yields only 5–12% (highly variable) [1]. Further industrial data indicate that optimized cored wire processes achieve calcium recoveries of 45–55%, representing a 20–30% absolute increase over alloy block addition (≤30%) and a 15% improvement over open powder injection [2]. The steel sheath of cored wire protects the reactive CaSi powder from atmospheric oxidation and delivers it deep into the melt (1.5–4 m below the surface), where high ferrostatic pressure suppresses calcium vaporization and promotes dissolution into the liquid steel [3].

Ladle Metallurgy Calcium Recovery Cored Wire

Inoculation Performance in Cast Iron: CaSi vs. Barium Silicon (BaSi) vs. Ferrosilicon (FeSi)

As an inoculant for cast iron, Calcium Silicon provides superior grain refinement and white cast iron suppression compared to Ferrosilicon (FeSi), though Barium Silicon (BaSi) alloys exhibit stronger graphitization ability. A comparative analysis categorizes FeSi as providing weak-to-medium inoculation strength with limited graphite morphology adjustment, while CaSi delivers strong composite inoculation with significant grain refinement and white cast iron suppression [1]. In high-silicon ductile iron thin-wall castings, Ca,Ba-FeSi inoculation was found to be superior to simple Ca-FeSi for improving graphite parameters, while Ca,RE-FeSi showed the lowest beneficial effect [2]. Notably, CaSi’s calcium component deoxidizes and desulfurizes the melt, removing impurities that otherwise impede graphite nucleation, thereby increasing the graphite nucleation rate and achieving grain refinement unattainable with pure FeSi [3].

Cast Iron Inoculation Graphite Morphology

Cost-Effectiveness and Process Efficiency: CaSi vs. Aluminum and FeSi

Calcium Silicon demonstrates superior cost-effectiveness in steelmaking when evaluated on a total-cost-of-ownership basis rather than simple purchase price. At an approximate cost of $8–12 per ton of steel treated, CaSi delivers more value than aluminum ($10–15/ton) while substantially outperforming cheaper ferrosilicon in deoxidation and desulfurization capability [1]. The synergistic dual-action of calcium and silicon eliminates the need for multiple separate additives (e.g., FeSi + aluminum + desulfurizer), reducing production time and scrap rates. A mid-sized Chinese steel mill reported a 12% reduction in production time after switching to CaSi, with scrap rates decreasing by 2–3% due to reduced porosity [2]. Furthermore, when delivered as cored wire, the 20–30% improvement in element recovery reduces overall material cost by 15–20%, translating to approximately $200–300 savings per 100-tonne ladle [3].

Steelmaking Economics Deoxidizer Cost Process Optimization

Calcium Silicon (CAS 12638-76-5): Principal Application Scenarios Driven by Quantified Performance Differentiation


Secondary Ladle Refining for High-Cleanliness Steel Grades

CaSi cored wire injection is the preferred method for achieving final oxygen levels below 20 ppm and sulfur reductions of 60–70% in ladle metallurgy. The combination of deep injection (1.5–4 m) and protective steel sheath ensures calcium recoveries of 45–55%, enabling consistent inclusion modification of Al₂O₃ into spherical calcium aluminates that prevent submerged entry nozzle clogging during continuous casting [1]. This scenario directly leverages the superior calcium yield of cored wire over lump alloy (5–12%) and the inclusion spheroidization capability absent in FeSi-only treatments [2].

Production of Ductile and High-Strength Cast Iron

In foundry applications, CaSi serves as a multifunctional inoculant that simultaneously deoxidizes, desulfurizes, and promotes graphite nucleation. Addition rates of 0.2–0.5% of melt mass achieve graphite spheroidization rates exceeding 95%, with mechanical property fluctuations limited to ≤5% when delivered via cored wire [3]. This performance contrasts with FeSi inoculants, which provide only weak-to-medium inoculation without inclusion modification, making CaSi essential for ductile iron components requiring high toughness and fatigue resistance [4].

Continuous Casting of Aluminum-Killed and Silicon-Killed Steels

CaSi treatment is critical for preventing submerged entry nozzle clogging in continuous casting operations. By converting solid, high-melting-point Al₂O₃ and SiO₂ inclusions into liquid calcium aluminates and silicates, CaSi ensures unimpeded steel flow through the nozzle. Studies on Si-Mn-killed spring steel demonstrate that calcium treatment transforms potentially clogging inclusions into liquid CaO-Al₂O₃-SiO₂(-MgO) phases, with thermodynamic control over inclusion composition governed by Ca:Si molar ratios exceeding 2.0 [5]. This capability is not replicated by FeSi or aluminum deoxidation alone, which leave behind solid, agglomerating inclusions [6].

Cost-Optimized Deoxidation in BOF/EAF Tapping

For converter and electric arc furnace tapping, CaSi lumps (5–30 mm) added during the tap achieve rapid deoxidation and desulfurization while reducing scrap rates by 2–3% through porosity elimination. The dual-action of calcium and silicon removes 60–70% of oxygen content and reduces total oxygen to 15–25 ppm, compared to 30–40 ppm with FeSi alone [7]. At $8–12 per ton of steel treated, CaSi provides a more cost-effective solution than aluminum ($10–15/ton) while eliminating the need for separate desulfurization additions [8].

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